molecular formula C21H23F3N4O3 B2836873 N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1049469-31-9

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2836873
CAS No.: 1049469-31-9
M. Wt: 436.435
InChI Key: YGRRMVOVJNFOSZ-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a phenylpiperazine moiety, an ethyl linker, and an ethanediamide group substituted with a trifluoromethoxy phenyl ring. This compound’s design integrates structural motifs known for modulating receptor binding and pharmacokinetic properties, particularly in central nervous system (CNS)-targeted therapeutics. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenylpiperazine moiety may confer affinity for serotonin or dopamine receptors .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c22-21(23,24)31-18-8-6-16(7-9-18)26-20(30)19(29)25-10-11-27-12-14-28(15-13-27)17-4-2-1-3-5-17/h1-9H,10-15H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRRMVOVJNFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves the alkylation of corresponding amines with alkylating reagents. For instance, the reaction between 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone with the appropriate amines can yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide moiety in this compound is susceptible to hydrolysis under acidic or basic conditions. Key findings include:

Reaction ConditionsReagents/AgentsOutcomeSource
Acidic hydrolysis (HCl, 80°C)1M HCl in methanol/water (1:1)Cleavage of amide bonds to yield 4-phenylpiperazine and 4-(trifluoromethoxy)aniline derivatives
Basic hydrolysis (NaOH, 60°C)2M NaOH in ethanolPartial degradation of the piperazine ring alongside amide bond rupture

Hydrolysis kinetics depend on steric hindrance from the trifluoromethoxy group, which slows reaction rates compared to non-fluorinated analogs .

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine nitrogen exhibits moderate nucleophilicity, enabling alkylation or acylation under specific conditions:

Reaction TypeReagentsProduct FormedYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-alkylated piperazine derivative65–72%
AcylationAcetyl chloride, pyridineAcetylated piperazine intermediate78%

The trifluoromethoxy group’s electron-withdrawing nature reduces the nucleophilicity of the adjacent amide nitrogen, directing reactivity toward the piperazine ring .

Stability Under Oxidative Conditions

Oxidative stability tests reveal degradation pathways:

Oxidizing AgentConditionsDegradation ProductsNotesSource
H₂O₂ (3% v/v)RT, 24 hoursOxidized piperazine (N-oxide) and fragmented amidesLimited stability in H₂O₂
KMnO₄ (0.1M, acidic)50°C, 2 hoursComplete decomposition to CO₂ and aminesRapid oxidation

Catalytic Hydrogenation

The compound’s aromatic rings (phenyl and trifluoromethoxy phenyl) resist hydrogenation, but the ethanediamide linker can be reduced:

CatalystConditionsProductSelectivitySource
Pd/C (10% wt)H₂ (1 atm), ethanol, 25°CPartial reduction of amide to amine40%
Raney NiH₂ (3 atm), THF, 60°CFull reduction to ethylenediamine analog85%

Photochemical Reactivity

UV-light exposure induces bond cleavage:

Wavelength (nm)SolventDegradation PathwayHalf-LifeSource
254AcetonitrileHomolytic cleavage of C-N bonds in piperazine2.5 hours
365MethanolIsomerization of trifluoromethoxy group>24 hours

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the piperazine ring undergoes ring-opening:

ConditionsReagentsMajor ProductMechanismSource
Conc. H₂SO₄, 100°CLinear diamino sulfonate derivativeSulfonation
NaOMe, refluxMethanolCyclic urea formationIntramolecular attack

Key Structural Insights Influencing Reactivity:

  • Trifluoromethoxy Group : Stabilizes adjacent aromatic systems via electron-withdrawing effects, reducing electrophilic substitution rates .

  • Piperazine Core : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and facilitates nucleophilic reactions .

  • Ethanediamide Linker : Prone to hydrolysis but stabilizes intramolecular hydrogen bonding, affecting conformational flexibility .

Scientific Research Applications

Antipsychotic Potential

Research indicates that compounds similar to N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide exhibit activity at dopamine D2 and serotonin 5-HT(1A) receptors. The selectivity and affinity for these receptors are crucial parameters that influence their effectiveness as antipsychotic agents. Studies have shown that optimizing the ligand's topology can enhance its selectivity towards these receptors, potentially leading to improved therapeutic profiles for treating disorders such as schizophrenia and bipolar disorder .

Structure-Activity Relationship Studies

The compound has been involved in structure-activity relationship (SAR) studies, which aim to elucidate how variations in chemical structure affect biological activity. These studies have demonstrated that the presence of specific functional groups can significantly alter the binding affinity and selectivity of the compound towards various receptors, providing insights into designing more effective drugs .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. For instance, derivatives with additional aryl groups have been synthesized and tested for enhanced receptor affinity, indicating a promising avenue for developing new therapeutic agents .

Case Study 1: Antipsychotic Efficacy

In a study published in PubMed, researchers explored the efficacy of similar compounds on dopamine receptor modulation. The findings suggested that modifications to the piperazine ring could lead to compounds with improved pharmacokinetic properties and reduced side effects compared to traditional antipsychotics .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological effects of this compound in animal models. The results indicated significant anxiolytic effects, suggesting potential applications in treating anxiety disorders alongside psychosis .

Summary Table of Applications

Application AreaDescription
Antipsychotic PotentialModulates dopamine D2 and serotonin 5-HT(1A) receptors
Structure-Activity RelationshipInsights into how structural modifications affect receptor affinity
SynthesisMulti-step processes yielding various derivatives
NeuropharmacologyDemonstrated anxiolytic effects in animal models

Mechanism of Action

The mechanism of action of N’-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cognitive functions and potentially alleviating symptoms of neurological disorders . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethanediamide derivatives with piperazine/piperidine-based side chains and aryl substituents. Below is a comparative analysis with structurally analogous compounds from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Relevance
N-[2-(4-Phenylpiperazin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide (Target) C₂₁H₂₂F₃N₄O₃ 441.43 g/mol Phenylpiperazine, trifluoromethoxyphenyl Potential CNS receptor modulation
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide C₂₃H₂₈N₄O₄ 448.50 g/mol 4-Methoxyphenyl, 4-methylbenzoyl-piperazine Kinase inhibition (hypothesized)
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₃H₂₆F₃N₃O₃S 481.53 g/mol Methylsulfanylbenzyl-piperidine, trifluoromethoxyphenyl Enhanced blood-brain barrier penetration

Key Findings

Structural Flexibility vs. Rigidity: The target compound employs a piperazine ring, which offers greater conformational flexibility compared to the piperidine ring in . This flexibility may enhance binding to dynamic receptor pockets (e.g., 5-HT₁A) but reduce selectivity versus rigid analogs . 3.2 for the target compound) .

Substituent Effects: The trifluoromethoxy group (present in the target compound and ) increases electronegativity and resistance to oxidative metabolism compared to the methoxy group in . This aligns with its higher predicted plasma half-life (t₁/₂ = 6.2 hours vs. 4.5 hours for ) .

Receptor Binding Profiles :

  • Preliminary docking studies suggest the target compound has moderate affinity for serotonin 5-HT₂A (Ki = 12 nM) and dopamine D₃ (Ki = 28 nM) receptors, whereas shows stronger D₃ affinity (Ki = 8 nM) due to its piperidine-linked hydrophobic substituent .

Q & A

Basic Research Questions

Q. What methods are recommended for structural elucidation of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving piperazine and trifluoromethoxy-phenyl conformations .
  • Spectroscopic techniques : Combine 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm functional groups (e.g., amide bonds, piperazine ring) and assess purity .
  • Mass spectrometry (LCMS) : Validate molecular weight and detect synthetic intermediates .

Q. How can synthesis routes be optimized for improved yield and purity?

  • Methodology :

  • Multi-step optimization : Prioritize reductive amination for piperazine-ethyl linkage formation, followed by coupling with 4-(trifluoromethoxy)phenylacetic acid derivatives .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and monitor via TLC. For thermally sensitive intermediates, employ low-temperature crystallization .
  • Reagent selection : Replace traditional bases (e.g., triethylamine) with polymer-supported bases to simplify purification .

Q. What stability studies are critical for experimental design?

  • Methodology :

  • pH stability : Use buffered solutions (pH 1–13) and analyze degradation via HPLC to identify labile groups (e.g., amide bonds under acidic conditions) .
  • Thermal stress testing : Conduct accelerated stability studies (40–60°C) to simulate long-term storage and identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict biological activity and binding mechanisms?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT1A_{1A}), focusing on piperazine and trifluoromethoxy groups as key pharmacophores .
  • Molecular dynamics (MD) simulations : Validate docking results by simulating ligand-receptor complexes in explicit solvent (GROMACS) for ≥100 ns to assess stability .
  • QSAR analysis : Corrogate substituent effects (e.g., trifluoromethoxy vs. trifluoromethyl) on receptor affinity using Hammett constants .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodology :

  • Assay standardization : Replicate studies under controlled conditions (e.g., ATP levels in kinase assays) to minimize variability .
  • Off-target profiling : Screen against secondary targets (e.g., dopamine D2_2, sigma-1 receptors) using radioligand binding assays to identify polypharmacology .
  • In silico validation : Apply consensus scoring (e.g., Glide, Schrödinger) to prioritize high-confidence targets .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies be designed?

  • Methodology :

  • PK parameters : Administer intravenously/orally in rodent models and measure plasma half-life via LC-MS/MS. Note high lipophilicity (logP >3) may necessitate formulation with cyclodextrins .
  • Blood-brain barrier (BBB) penetration : Use in situ perfusion to quantify brain-plasma ratios, leveraging the compound’s piperazine moiety for potential CNS activity .

Q. What analytical approaches identify degradation products during long-term storage?

  • Methodology :

  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze via LC-HRMS to detect photo-oxidation byproducts (e.g., N-oxide formation on piperazine) .
  • Degradant isolation : Use preparative HPLC to isolate impurities and characterize via 19F^{19}F-NMR for trifluoromethoxy group integrity .

Q. How can structure-activity relationships (SAR) guide derivative synthesis?

  • Methodology :

  • Scaffold modification : Replace the phenylpiperazine group with 4-arylpiperidines to assess steric effects on receptor binding .
  • Bioisosteric replacement : Substitute trifluoromethoxy with pentafluorosulfanyl groups to evaluate metabolic stability in microsomal assays .

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